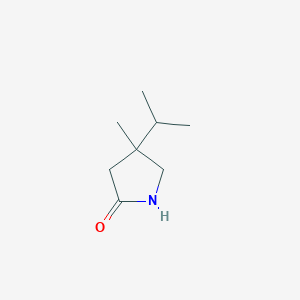

4-Isopropyl-4-methylpyrrolidin-2-one

Description

4-Isopropyl-4-methylpyrrolidin-2-one is a cyclic amide (pyrrolidinone) derivative with a molecular formula of C₉H₁₇NO and a molecular weight of 155.24 g/mol. It is characterized by a five-membered lactam ring substituted at the 4-position with both isopropyl and methyl groups. The compound has a CAS registry number [1217862-71-9] and is cataloged under MDL number MFCD15146420 . It is commonly used in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, and materials science applications.

Properties

IUPAC Name |

4-methyl-4-propan-2-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)8(3)4-7(10)9-5-8/h6H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEZYKGTSSAURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CC(=O)NC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Isopropyl-4-methylpyrrolidin-2-one can be achieved through several methods. One classical approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin . Another method includes the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . This process involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often utilize cost-effective and scalable processes, such as the use of simple cyclic amines and copper salts as promoters .

Chemical Reactions Analysis

4-Isopropyl-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents like hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Isopropyl-4-methylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropyl-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. For example, docking analyses have suggested that pyrrolidinone derivatives can bind to protein pockets, influencing their biological activity . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares 4-Isopropyl-4-methylpyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives:

| Compound Name | Substituents | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | MDL Number |

|---|---|---|---|---|---|---|

| This compound | 4-isopropyl, 4-methyl | [1217862-71-9] | C₉H₁₇NO | 155.24 | 95% | MFCD15146420 |

| 4-Isobutylpyrrolidin-2-one | 4-isobutyl | [61312-87-6] | C₉H₁₇NO | 155.24 | 95% | MFCD09864501 |

| 4-(2-Oxopropyl)-1-(1-phenylethyl)pyrrolidin-2-one | 4-(2-oxopropyl), 1-(1-phenylethyl) | Not specified | C₁₆H₂₁NO₂ | 259.34 | Discontinued | Not available |

Notes:

- 4-Isobutylpyrrolidin-2-one shares the same molecular formula and weight as the target compound but differs in substituent structure (isobutyl vs. isopropyl-methyl). This difference introduces steric and electronic variations that may influence reactivity and solubility .

- 4-(2-Oxopropyl)-1-(1-phenylethyl)pyrrolidin-2-one has a significantly larger molecular weight due to the aromatic phenylethyl group and additional oxopropyl substituent.

Physicochemical and Reactivity Insights

- Electronic Effects : The electron-donating isobutyl group in 4-Isobutylpyrrolidin-2-one may slightly increase the electron density of the lactam ring compared to the branched isopropyl-methyl substituent.

Biological Activity

4-Isopropyl-4-methylpyrrolidin-2-one (also known as IPMP) is a nitrogen-containing heterocyclic compound belonging to the pyrrolidinone class. This compound has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered lactam ring, which contributes to its unique reactivity and biological interactions. The IUPAC name for this compound is 4-methyl-4-propan-2-ylpyrrolidin-2-one, with the molecular formula .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's ability to induce apoptosis in these cells suggests its potential as a therapeutic agent in cancer treatment.

Case Study: Cytotoxicity Against MCF-7 Cells

A study evaluated the cytotoxic effects of varying concentrations of IPMP on MCF-7 cells over 48 hours. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Docking studies suggest that it can bind to protein pockets involved in critical cellular processes, potentially inhibiting enzymes or disrupting signaling pathways.

Comparative Analysis

When compared to related compounds such as N-methylpyrrolidinone (NMP) and pyrrolidin-2-one, IPMP shows enhanced biological activity due to the presence of isopropyl and methyl substituents, which may influence its binding affinity and reactivity.

| Compound | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Stronger activity due to substituents |

| N-Methylpyrrolidinone | Moderate antimicrobial | Common solvent; lower reactivity |

| Pyrrolidin-2-one | Limited activity | Simpler structure; less potent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.